molecular formula C9H10O4S B1324137 Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate CAS No. 898772-05-9

Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Cat. No.: B1324137
CAS No.: 898772-05-9
M. Wt: 214.24 g/mol
InChI Key: KXBJQBFYUYSHPW-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is an organic compound that features a thiophene ring substituted with a methyl ester and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Methyl Ester Group: The methyl ester group is introduced via esterification reactions, often using methanol and an acid catalyst.

    Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring is formed by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: Potential use as an intermediate in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In materials science, its electronic properties may influence the behavior of the resulting materials.

Comparison with Similar Compounds

    Methyl 2-thiophenecarboxylate: Lacks the 1,3-dioxolane ring, making it less versatile in certain applications.

    Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Properties

IUPAC Name

methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-11-8(10)6-2-3-7(14-6)9-12-4-5-13-9/h2-3,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBJQBFYUYSHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641883
Record name Methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-05-9
Record name Methyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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